molecular formula C37H40N2O3 B13440362 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol

1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol

Cat. No.: B13440362
M. Wt: 560.7 g/mol
InChI Key: USMIREZFQUEDRH-UHFFFAOYSA-N
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Description

1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol typically involves multiple steps, including:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.

    Attachment of the Azepane Group: The azepane group can be attached via an etherification reaction using azepan-1-ol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the benzyl or benzyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, azepan-1-ol, and appropriate bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The azepane and benzyloxy groups may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-(piperidin-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol: Similar structure with a piperidine ring instead of an azepane ring.

    1-(4-(2-(morpholin-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol: Similar structure with a morpholine ring instead of an azepane ring.

Uniqueness

The presence of the azepane ring in 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol may confer unique properties, such as increased flexibility or specific binding interactions, distinguishing it from similar compounds with different ring structures.

Properties

Molecular Formula

C37H40N2O3

Molecular Weight

560.7 g/mol

IUPAC Name

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-2-(4-phenylmethoxyphenyl)indol-5-ol

InChI

InChI=1S/C37H40N2O3/c1-28-35-25-32(40)15-20-36(35)39(37(28)31-13-18-34(19-14-31)42-27-30-9-5-4-6-10-30)26-29-11-16-33(17-12-29)41-24-23-38-21-7-2-3-8-22-38/h4-6,9-20,25,40H,2-3,7-8,21-24,26-27H2,1H3

InChI Key

USMIREZFQUEDRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

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